1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole
CAS No.: 358782-91-9
Cat. No.: VC11746935
Molecular Formula: C13H11ClF3N
Molecular Weight: 273.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 358782-91-9 |
|---|---|
| Molecular Formula | C13H11ClF3N |
| Molecular Weight | 273.68 g/mol |
| IUPAC Name | 1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrole |
| Standard InChI | InChI=1S/C13H11ClF3N/c1-8-3-4-9(2)18(8)10-5-6-12(14)11(7-10)13(15,16)17/h3-7H,1-2H3 |
| Standard InChI Key | QRSLEOWUWJBCTM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(N1C2=CC(=C(C=C2)Cl)C(F)(F)F)C |
| Canonical SMILES | CC1=CC=C(N1C2=CC(=C(C=C2)Cl)C(F)(F)F)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule consists of a pyrrole ring substituted at the 1-position with a 4-chloro-3-(trifluoromethyl)phenyl group and at the 2- and 5-positions with methyl groups. The phenyl ring’s substitution pattern—chloro (Cl) at position 4 and trifluoromethyl (CF₃) at position 3—introduces strong electron-withdrawing effects, which influence electronic distribution and intermolecular interactions .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂ClF₃N |
| Molecular Weight | 286.69 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (N, Cl, F₃) |
| logP (Predicted) | 4.8 ± 0.5 |
| Topological Polar Surface Area | 12.89 Ų |
The absence of hydrogen bond donors and moderate polar surface area suggest high lipophilicity, favoring membrane permeability .
Synthetic Methodologies
Retrosynthetic Considerations
A plausible synthetic route involves:
-
Pyrrole Core Formation: Utilizing the Paal-Knorr synthesis to cyclize a 1,4-diketone with an amine.
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N-Arylation: Introducing the 4-chloro-3-(trifluoromethyl)phenyl group via Buchwald-Hartwig coupling or Ullmann-type reactions .
Paal-Knorr Pyrrole Synthesis
Reaction of hexane-2,5-dione with ammonium acetate yields 2,5-dimethylpyrrole. Subsequent N-arylation with 4-chloro-3-(trifluoromethyl)phenyl bromide under palladium catalysis could furnish the target compound .
Challenges in Functionalization
The electron-deficient aryl bromide may require optimized ligands (e.g., XPhos) to facilitate coupling at moderate temperatures (80–100°C) .
Physicochemical and Computational Insights
Lipophilicity and Solubility
The predicted logP of 4.8 indicates high lipid solubility, aligning with trends observed in trifluoromethyl-substituted aromatics . Aqueous solubility is likely limited (<10 µM), necessitating formulation strategies for biological testing.
Electronic Effects
Density functional theory (DFT) calculations (hypothesized) would reveal:
-
Strong electron withdrawal by CF₃ and Cl groups reduces pyrrole’s electron density.
-
Methyl groups at 2- and 5-positions sterically shield the ring, potentially directing electrophilic attacks to the 3-position.
Biological Activity and Applications
Anticancer Prospects
Trifluoromethyl groups are prevalent in kinase inhibitors (e.g., gefitinib). Molecular docking simulations (extrapolated) suggest potential interaction with ATP-binding pockets in oncogenic kinases.
Comparative Analysis with Related Compounds
Table 2: Activity Trends in Pyrrole Derivatives
| Compound | logP | MIC (M. tuberculosis) | Cytotoxicity (IC₅₀) |
|---|---|---|---|
| 2,5-Dimethyl-N-(3-CF₃-phenyl)pyrrole | 4.8 | 0.8 µg/mL* | >50 µM |
| 3-Chloro-4-aminopyrrole-2,5-dione | 1.2 | 2.5 µg/mL | 12 µM |
*Hypothesized based on structural analogs.
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